4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFWDVWYVQTGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Once the oxadiazole ring is formed, it can be further functionalized by introducing the 4-fluorophenyl group through nucleophilic substitution reactions. The final step involves the bromination of the benzamide moiety, which can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs of 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, highlighting structural variations and their impact on biological activity and physicochemical properties:
*Lipinski’s rule compliant (log P < 5).
Key Findings from Comparative Studies
Antifungal Activity
- LMM5 and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) demonstrated potent antifungal activity against C. albicans (MIC: 8–16 µg/mL) via thioredoxin reductase inhibition . The sulfamoyl group in LMM5 enhances target binding compared to halogens.
- Bromine substitution (as in the target compound and Compound 26) may improve membrane permeability but reduces hydrogen-bonding interactions critical for enzyme inhibition .
Enzyme Inhibition and Selectivity
- Compound 39 (4-fluorobenzamide analog) showed 100% HPLC purity and a molecular weight of 302.2, suggesting superior synthetic reproducibility compared to bulkier derivatives .
- Compound 3 () exhibited strong binding to GSK-3β (a kinase implicated in Alzheimer’s disease) but differs from the target compound in its oxadiazole substitution pattern (2-bromophenyl vs. 4-fluorophenyl), which may alter kinase selectivity .
Biological Activity
4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorophenyl group, and an oxadiazole ring. These components contribute to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉BrFN₃O₂. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with a variety of biological activities.
Structural Features
| Component | Description |
|---|---|
| Bromine Atom | Enhances lipophilicity and biological activity. |
| Oxadiazole Ring | Known for anticancer properties; involved in various drug designs. |
| Fluorophenyl Group | Modulates electronic properties and increases binding affinity to biological targets. |
Biological Activities
Research indicates that compounds containing oxadiazole moieties exhibit diverse biological activities including anticancer, antibacterial, and anti-inflammatory effects.
Anticancer Activity
- Mechanisms of Action :
-
Case Studies :
- A study reported that derivatives of oxadiazoles demonstrated significant cytotoxicity against multiple cancer cell lines including colon adenocarcinoma and breast cancer cells .
- Another investigation highlighted that certain oxadiazole derivatives exhibited IC₅₀ values as low as 92.4 µM against a panel of eleven cancer cell lines .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Other Biological Activities
Beyond anticancer and antibacterial effects, oxadiazole derivatives are known for:
- Anti-inflammatory : Exhibiting significant reduction in inflammatory markers.
- Anticonvulsant : Some derivatives have shown promise in seizure models.
- Antiviral : Activity against viral pathogens has been noted in related compounds .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be accomplished via cyclization reactions involving hydrazides and carboxylic acids.
- Functionalization : Introducing the fluorophenyl group through nucleophilic substitution.
- Bromination : Finalizing the structure by brominating the benzamide moiety using agents like N-bromosuccinimide (NBS) under controlled conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-bromo-N-(4-fluorophenyl)benzamide | Lacks oxadiazole ring | Limited compared to oxadiazole derivatives |
| N-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Lacks bromine atom | Retains some biological activity but less potent |
| 4-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | Chlorine instead of fluorine | Variation in activity due to halogen differences |
Q & A
Q. What are the common synthetic routes for synthesizing 4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide?
The synthesis typically involves cyclization of a hydrazide intermediate using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, analogous oxadiazole derivatives are synthesized via condensation of substituted hydrazides with aromatic aldehydes or isocyanates, followed by cyclization . Key steps include purification via recrystallization and characterization by spectroscopic methods (e.g., IR, NMR).
Q. Which spectroscopic techniques are critical for structural characterization?
Q. What initial biological screenings are recommended for this compound?
Primary assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines to assess antitumor potential .
- Enzyme Inhibition : Testing against bacterial targets like acps-pptase, which modulates lipid biosynthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?
Single-crystal X-ray diffraction (SCXRD) determines unit cell parameters (e.g., orthorhombic P2₁2₁2₁ symmetry) and intermolecular interactions (e.g., hydrogen bonding). For analogous oxadiazoles, SCXRD data revealed bond lengths (C–N: 1.32 Å, C–O: 1.23 Å) and torsional angles critical for stability .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Replace the 4-bromo or 4-fluorophenyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) moieties.
- Bioisosteric Replacement : Substitute the oxadiazole ring with thiadiazole or triazole to assess activity retention .
- Docking Studies : Use computational tools (e.g., AutoDock) to predict binding affinity with bacterial acps-pptase .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing).
- Structural Validation : Confirm compound purity via HPLC and SCXRD to rule out batch variations.
- Cross-Validation : Compare results with structurally similar compounds (e.g., 4-chloro analogs in vs. trifluoromethyl derivatives in ).
Methodological Considerations
Q. What advanced analytical methods are used for stability profiling?
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >250°C for oxadiazoles).
- High-Resolution Mass Spectrometry (HRMS) : Detect degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .
Q. How to evaluate the compound’s pharmacokinetic properties in vitro?
- Caco-2 Permeability Assays : Predict intestinal absorption.
- Microsomal Stability Tests : Use liver microsomes to estimate metabolic half-life.
- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
